2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)19-12-5-4-10-17(19)20(24)23-21-22-18(13-27-21)16-11-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZIMUGZOBTGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe final step often involves the sulfonylation of the benzamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naphthalene or thiazole rings.
Reduction: This can be used to alter the sulfonyl group or other reducible moieties.
Substitution: Common in modifying the benzamide or thiazole rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to 2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole moiety can significantly enhance anticonvulsant efficacy.
Case Study: Anticonvulsant Efficacy
A study synthesized various thiazole compounds and evaluated their anticonvulsant activities using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The findings revealed that certain analogues exhibited effective protection against seizures at doses significantly lower than standard medications like ethosuximide .
| Compound | Median Effective Dose (mg/kg) | Activity |
|---|---|---|
| Compound A | 20 | High |
| Compound B | 24.38 | Moderate |
| Compound C | 88.23 | Low |
Anticancer Properties
Thiazole derivatives are also being explored for their potential anticancer activities. Research has shown that compounds with thiazole rings can induce apoptosis in cancer cell lines, such as Jurkat and A-431 cells.
Case Study: Cytotoxic Activity
In a comparative study, several thiazole-based compounds were tested for their cytotoxic effects on various cancer cell lines. Notably, compound 13 demonstrated significant activity with an IC50 value lower than doxorubicin, a standard chemotherapeutic agent .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 13 | <23.30 | Jurkat |
| Doxorubicin | >1000 | Jurkat |
Antimicrobial Applications
The antimicrobial properties of thiazole derivatives have been extensively documented. Compounds similar to this compound exhibit promising activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A recent investigation evaluated the antibacterial activity of newly synthesized thiazole derivatives against multiple strains of bacteria, including MRSA and E. coli. The results indicated that certain compounds outperformed traditional antibiotics in inhibiting bacterial growth .
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.125 | S. aureus |
| Compound B | 6.25 | B. thuringiensis |
Mechanism of Action
The mechanism by which 2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Benzamide-Thiazole Derivatives
N-(1,3-Thiazol-2-yl)benzamide Derivatives
- 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (): Structural Differences: Replaces methanesulfonyl with a fluorine atom at the benzamide’s ortho position. Crystallography: The amide group is planar (r.m.s. deviation: 0.048 Å), forming dihedral angles of 35.28° with the benzene ring and 10.14° with the thiazole. Hydrogen-bonded dimers stabilize the crystal lattice.
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Structural Differences: Substitutes methanesulfonyl with a phenoxy group and 4-methylphenyl on the thiazole. Biological Activity: Exhibited 129.23% plant growth modulation (p < 0.05), suggesting substituent-dependent bioactivity. The naphthalene group in the target compound may enhance π-π stacking, improving target engagement .
Sulfonamide-Containing Analogues
AB4 and AB5 Derivatives ():
- AB4: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Key Differences: Uses a triazole sulfanyl group instead of methanesulfonyl. Similarity Score: 0.500 to the target compound, indicating moderate structural overlap. The triazole sulfanyl may introduce polar interactions but lacks the sulfonyl group’s electron-withdrawing effects .
AB5 : 1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():
- Structural Differences : Diethylsulfamoyl replaces methanesulfonyl, and a nitro group is present on the thiazole’s phenyl substituent.
Naphthalene-Containing Analogues
4-[Bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide ():
- Structural Similarities: Shares the naphthalen-1-yl-thiazole motif but incorporates a bis(2-cyanoethyl)sulfamoyl group.
- Key Contrast: The cyanoethyl groups introduce hydrogen-bonding capacity, whereas methanesulfonyl offers steric simplicity and metabolic stability .
Naphthalene-Based TG2 Inhibitors ():
- Example: N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide
- Functional Differences : Incorporates a piperidine-sulfonyl-acrylamide chain instead of thiazole-methanesulfonyl.
- Biological Relevance : Demonstrated transglutaminase inhibition (30% yield in synthesis), highlighting naphthalene’s role in target binding. The target compound’s thiazole may confer selectivity for other enzymes .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-Fluoro-N-(thiazol-2-yl)benzamide | AB4 | 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-thiazol-2-yl]benzamide |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol* | 262.27 g/mol | 360.45 g/mol | 525.00 g/mol |
| Solubility | Moderate (sulfonyl) | Low (fluorine, non-polar) | Moderate (triazole) | Low (nitro, diethyl groups) |
| Hydrogen Bond Donors | 1 | 1 | 2 | 1 |
| LogP | ~3.5* | 2.8 | 3.1 | 4.2 |
*Estimated based on structural analogues.
- Methanesulfonyl Impact: Enhances solubility via polar interactions compared to nitro or cyanoethyl groups .
Biological Activity
2-Methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O2S2
- Molecular Weight : 347.43 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antiviral , antitumor , and anticonvulsant agent . The thiazole moiety is particularly significant in enhancing these activities.
Antiviral Activity
Recent studies have highlighted the efficacy of thiazole derivatives in combating viral infections. For instance, a series of thiazole-based compounds demonstrated promising antiviral properties against various viruses, including their ability to inhibit viral replication at low micromolar concentrations . The structure of this compound may contribute to similar antiviral effects due to the thiazole ring's electron-withdrawing characteristics.
Antitumor Activity
The compound's potential as an antitumor agent is supported by structure-activity relationship (SAR) studies indicating that modifications in the thiazole and naphthalene components can significantly enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural frameworks have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The anticonvulsant activity of thiazole derivatives has been documented extensively. For instance, a study reported that certain thiazole-containing compounds exhibited significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ) . The presence of the naphthalene group appears to enhance this activity, although further investigation is needed to clarify its role.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or tumor proliferation.
- Modulation of Signaling Pathways : It could influence signaling pathways associated with cell growth and apoptosis.
- Interaction with Biomolecules : The compound's structural features allow it to interact with proteins and nucleic acids, potentially disrupting their normal functions.
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazole compounds:
- Antiviral Efficacy : A study indicated that thiazole derivatives exhibited antiviral activity with EC50 values ranging from 130 to 263 μM against specific viral targets .
- Cytotoxicity Against Cancer Cells : Research on thiazole analogs revealed significant cytotoxic effects against various cancer cell lines, with some compounds achieving IC50 values below those of established drugs like doxorubicin .
- Anticonvulsant Properties : In a model assessing anticonvulsant effects, certain analogs demonstrated ED50 values indicating effective seizure protection .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via multi-step organic reactions, including cyclocondensation of thiazole precursors and subsequent functionalization. For example, thiazole rings are often formed by reacting α-haloketones with thioureas or thioamides. The methanesulfonyl group is introduced via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Reaction optimization involves monitoring temperature (e.g., reflux in ethanol or THF), stoichiometry (1.2–1.5 equivalents of sulfonating agents), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the purity and structural integrity of the compound validated in synthetic workflows?
- Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or UPLC-MS, with >95% purity targeted. Structural confirmation relies on H/C NMR (e.g., characteristic thiazole proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N, S) is used to verify empirical formulas .
Q. What are the standard protocols for crystallographic analysis of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using SHELX software (SHELXL for refinement). Crystals are grown via slow evaporation of saturated solutions in solvents like methanol or DCM. Data collection involves a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural parameters (bond lengths, angles) are validated against CSD (Cambridge Structural Database) entries for similar benzamide derivatives .
Advanced Research Questions
Q. How does this compound interact with biological targets such as Hec1/Nek2 in cancer cells?
- Answer : The compound disrupts the Hec1/Nek2 mitotic pathway by binding to Hec1’s coiled-coil domain, reducing kinetochore localization and Nek2 kinase activity. Experimental validation includes:
- In vitro : GI values (10–21 μM) in breast cancer cell lines (MDA-MB-468) via MTT assays .
- In vivo : Tumor growth inhibition in xenograft models (100 mg/kg, i.p., 3x/week) with histopathology confirming mitotic arrest .
- Mechanistic studies use siRNA knockdown and Western blotting to correlate Nek2 suppression with apoptosis .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced potency?
- Answer : Key SAR findings:
- Thiazole substitution : Naphthalen-1-yl at C4 improves hydrophobic interactions with target proteins.
- Methanesulfonyl group : Enhances solubility and bioavailability compared to methylthio analogs.
- Benzamide modifications : Electron-withdrawing groups (e.g., -CF) at the benzamide para position increase binding affinity (e.g., EC = 50–80 nM in glucokinase activation studies) .
- Data from analogs are tabulated below:
| Substituent | Target Affinity (K or EC) | Reference |
|---|---|---|
| -SOCH | 13.6 nM (mGlu1 receptor) | |
| -CF | 50 nM (glucokinase) | |
| -Naphthalen-1-yl | GI = 10 μM (Hec1/Nek2) |
Q. What advanced imaging techniques are used to study the pharmacokinetics and target engagement of this compound?
- Answer : Positron emission tomography (PET) with C-labeled analogs enables quantification of brain penetration and target occupancy. For example:
- Radiosynthesis : C-methylation of precursor amines (50–60% radiochemical yield) .
- Autoradiography : High specific binding in cerebellar regions (mGlu1 receptor) with >90% receptor occupancy post-administration .
- Metabolite analysis : LC-MS confirms stability (100% parent compound in brain homogenates) .
Q. How are computational methods applied to predict binding modes and optimize interactions with therapeutic targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like mGlu1 or Hec1. Key steps:
- Docking : Grid boxes centered on active sites (e.g., mGlu1 PDB: 4OR2).
- Free energy calculations : MM/GBSA estimates ΔG (e.g., −45.2 kcal/mol for naphthalen-1-yl derivatives) .
- DFT studies : Optimize geometry (B3LYP/6-31G**) and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
Methodological Considerations
- Contradictions in Data : Variability in EC/K values across studies (e.g., mGlu1 affinity differences) may arise from assay conditions (e.g., glucose concentration in glucokinase assays) .
- Experimental Design : Use orthogonal assays (e.g., SPR for binding, functional assays for activity) to validate hits. Include controls like glipizide () for comparative pharmacology.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
